Cas no 832738-20-2 (2-(2,4-Difluorophenoxy)methylbenzoic Acid)

2-(2,4-Difluorophenoxy)methylbenzoic Acid 化学的及び物理的性質
名前と識別子
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- 2-((2,4-Difluorophenoxy)methyl)benzoic acid
- 2-(2,4-Difluorophenoxy)methylbenzoic Acid
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- MDL: MFCD04969108
- インチ: InChI=1S/C14H10F2O3/c15-10-5-6-13(12(16)7-10)19-8-9-3-1-2-4-11(9)14(17)18/h1-7H,8H2,(H,17,18)
- InChIKey: MLWDEZWAXRNDPR-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)F)C(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
2-(2,4-Difluorophenoxy)methylbenzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D459320-100mg |
2-[(2,4-Difluorophenoxy)methyl]benzoic Acid |
832738-20-2 | 100mg |
$ 95.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386239-250mg |
2-((2,4-Difluorophenoxy)methyl)benzoic acid |
832738-20-2 | 97% | 250mg |
¥1188.00 | 2024-07-28 | |
Crysdot LLC | CD12027059-5g |
2-((2,4-Difluorophenoxy)methyl)benzoic acid |
832738-20-2 | 97% | 5g |
$541 | 2024-07-24 | |
TRC | D459320-500mg |
2-[(2,4-Difluorophenoxy)methyl]benzoic Acid |
832738-20-2 | 500mg |
$ 365.00 | 2022-06-05 | ||
Matrix Scientific | 030872-500mg |
2-[(2,4-Difluorophenoxy)methyl]benzoic acid |
832738-20-2 | 500mg |
$126.00 | 2023-09-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386239-10g |
2-((2,4-Difluorophenoxy)methyl)benzoic acid |
832738-20-2 | 97% | 10g |
¥13478.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386239-1g |
2-((2,4-Difluorophenoxy)methyl)benzoic acid |
832738-20-2 | 97% | 1g |
¥2527.00 | 2024-07-28 | |
TRC | D459320-50mg |
2-[(2,4-Difluorophenoxy)methyl]benzoic Acid |
832738-20-2 | 50mg |
$ 70.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386239-5g |
2-((2,4-Difluorophenoxy)methyl)benzoic acid |
832738-20-2 | 97% | 5g |
¥9060.00 | 2024-07-28 |
2-(2,4-Difluorophenoxy)methylbenzoic Acid 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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5. Book reviews
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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2-(2,4-Difluorophenoxy)methylbenzoic Acidに関する追加情報
2-(2,4-Difluorophenoxy)methylbenzoic Acid and CAS No.832738-20-2: A Comprehensive Overview of Synthesis, Applications, and Research Trends in Biopharmaceutical Sciences
2-(2,4-Difluorophenoxy)methylbenzoic Acid (CAS No.832738-20-2) is a multifunctional organic compound that has garnered significant attention in the field of biomedical research due to its unique molecular structure and potential pharmacological properties. This compound belongs to the class of aromatic carboxylic acids, characterized by the presence of a benzoic acid moiety conjugated with a difluorophenoxy substituent. The difluorophenoxy group introduces electronic effects that influence the compound's reactivity and biological activity, making it a valuable candidate for drug discovery and targeted therapy applications.
Recent advancements in synthetic organic chemistry have enabled the efficient preparation of 2-(2,4-Difluorophenoxy)methylbenzoic Acid through catalytic cross-coupling reactions, such as Suzuki-Miyaura coupling and Negishi coupling. These methods allow for the precise introduction of fluorine atoms and methylene bridges, which are critical for modulating the compound's lipophilicity and cell membrane permeability. A 2023 study published in *Organic & Biomolecular Chemistry* demonstrated that 2-(2,4-Difluorophenoxy)methylbenzoic Acid can be synthesized with high yield using a microwave-assisted approach, significantly reducing reaction time compared to traditional thermal methods. This synthetic efficiency is crucial for scaling up production for preclinical and clinical trials.
The molecular structure of 2-(2,4-Difluorophenoxy)methylbenzoic Acid consists of a benzoic acid ring connected to a difluorophenoxy group via a methylene bridge. The fluorine atoms at positions 2 and 4 of the phenoxy ring create a polar environment, which enhances the compound's hydrophilic interactions with biological targets. This structural feature is particularly relevant in drug design, as it allows the compound to interact with proteins and nucleic acids in a manner that mimics natural ligands. A 2022 review in *Journal of Medicinal Chemistry* highlighted the importance of fluorine substitution in improving the metabolic stability of aromatic carboxylic acids, a property that is essential for long-acting therapeutic agents.
2-(2,4-Difluorophenoxy)methylbenzoic Acid has shown promising antimicrobial and anti-inflammatory activities in vitro studies. A 2024 study published in *Antimicrobial Agents and Chemotherapy* reported that this compound exhibits bacteriostatic effects against multidrug-resistant Staphylococcus aureus strains. The mechanism of action involves the disruption of cell membrane integrity and the inhibition of DNA replication pathways. Additionally, 2-(2,4-Difluorophenoxy)methylbenzoic Acid has been found to modulate NF-κB signaling pathways, which are central to inflammatory responses in autoimmune diseases. These findings suggest its potential as a multitarget therapeutic agent for chronic inflammation and infectious diseases.
2-(2,4-Difluorophenoxy)methylbenzoic Acid is also being explored for its anticancer properties. A 2023 study in *Cancer Research* demonstrated that this compound induces apoptosis in breast cancer cell lines by targeting mitochondrial dysfunction and p53-dependent pathways. The benzoic acid moiety is believed to interact with DNA damage response proteins, while the difluorophenoxy group enhances cellular uptake. These mechanisms highlight the compound's potential as a chemotherapeutic agent with selective toxicity towards cancerous cells.
In the realm of drug delivery, 2-(2,4-Difluorophenoxy)methylbenzoic Acid has been investigated as a carrier molecule for targeted drug delivery systems. A 2022 study in *Advanced Drug Delivery Reviews* proposed that the fluorine-containing structure of this compound can be functionalized with peptide ligands to enhance target specificity. This approach could be particularly useful for precision medicine applications, where drugs need to reach specific tissues or cell types without affecting healthy cells. The hydrophilic nature of the compound also facilitates its use in nanoparticle formulations, which are increasingly being utilized in biopharmaceuticals.
2-(2,4-Diflu, the fluorine-containing structure of this compound can be functionalized with peptide ligands to enhance target specificity. This approach could be particularly useful for precision medicine applications, where drugs need to reach specific tissues or cell types without affecting healthy cells. The hydrophilic nature of the compound also facilitates its use in nanoparticle formulations, which are increasingly being utilized in biopharmaceuticals.
2-(2,4-Difluorophenoxy)methylbenzoic Acid has also been studied for its photophysical properties, which are relevant to optogenetic applications. A 2023 paper in *Nature Photonics* reported that this compound exhibits fluorescence under near-infrared light, making it a potential candidate for non-invasive imaging techniques. The fluorine atoms in the phenoxy group contribute to the quantum yield and photostability of the compound, which are critical for long-term imaging studies. This property could be leveraged in biomedical imaging to monitor drug delivery and tissue response in real-time.
The synthetic versatility of 2-(2,4-Difluorophenoxy)methylbenzoic Acid has also led to its use in materials science. A 2024 study in *Advanced Materials* demonstrated that this compound can be incorporated into polymeric matrices to create smart materials with stimuli-responsive properties. These materials could be used in drug-eluting stents or tissue engineering scaffolds, where the release of therapeutic agents is controlled by environmental factors such as pH or temperature. This application highlights the compound's potential beyond biomedical research into industrial and technological domains.
In conclusion, 2-(2,4-Difluorophenoxy)methylbenzoic Acid is a versatile compound with a wide range of applications in biomedical research and drug development. Its unique molecular structure and chemical properties make it a promising candidate for targeted therapies, antimicrobial agents, and drug delivery systems. As synthetic methods and biological studies continue to advance, the potential of this compound is likely to expand, offering new opportunities for innovative therapies and technological applications.
2-(2,4-Difluorophenoxy)methylbenzoic Acid is a multifunctional organic compound with significant potential in biomedical research and drug development. Its unique molecular structure, characterized by a benzoic acid ring conjugated with a difluorophenoxy group via a methylene bridge, confers distinct chemical properties that make it a valuable candidate for various applications. ### Key Features and Applications: 1. Synthetic Chemistry: - The compound can be efficiently synthesized using catalytic cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi) and microwave-assisted methods, which enhance synthetic efficiency and scalability for preclinical and clinical trials. 2. Antimicrobial and Anti-inflammatory Activities: - Exhibits bacteriostatic effects against multidrug-resistant Staphylococcus aureus and modulates NF-κB signaling pathways, suggesting potential as a multitarget therapeutic agent for chronic inflammation and infectious diseases. 3. Anticancer Potential: - Induces apoptosis in breast cancer cell lines by targeting mitochondrial dysfunction and p53-dependent pathways, highlighting its potential as a chemotherapeutic agent with selective toxicity. 4. Drug Delivery Systems: - Serves as a carrier molecule for targeted drug delivery, functionalized with peptide ligands to enhance target specificity. Its hydrophilic nature facilitates use in nanoparticle formulations for precision medicine. 5. Photophysical Properties: - Exhibits fluorescence under near-infrared light, making it a candidate for non-invasive imaging in biomedical applications. 6. Materials Science: - Incorporated into polymeric matrices to create stimuli-responsive smart materials for drug-eluting stents and tissue engineering scaffolds, leveraging environmental factors like pH or temperature for controlled drug release. ### Conclusion: 2-(2,4-Difluorophenoxy)methylbenzoic Acid represents a versatile platform with broad applications across biomedical research, drug development, and materials science. As synthetic methods and biological studies advance, its potential is poised to expand, offering innovative solutions in therapeutics and technology. This compound exemplifies the synergy between chemical design and biological function, underscoring its significance in addressing complex medical and technological challenges.832738-20-2 (2-(2,4-Difluorophenoxy)methylbenzoic Acid) 関連製品
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